molecular formula C9H12N2O B024477 (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine CAS No. 102908-68-9

(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine

Cat. No. B024477
CAS RN: 102908-68-9
M. Wt: 164.2 g/mol
InChI Key: IGINVTLDGILHIM-UHFFFAOYSA-N
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Scientific Research Applications

ORG-37684 has a wide range of scientific research applications, including:

Future Directions

Future research directions could include further optimization and mechanism studies on this chemotype . Additionally, the development of more economical and commercially viable routes for the synthesis of similar compounds could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORG-37684 involves the following steps :

    Starting Materials: The synthesis begins with the preparation of (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy compound.

    Reaction Conditions: The compound is then reacted with pyrrolidine under specific conditions to form ORG-37684.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for ORG-37684 are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

ORG-37684 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: ORG-37684 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    ORG-12962: Another compound developed by Organon with similar pharmacological properties.

    Quipazine: A non-selective agonist for 5-hydroxytryptamine receptors.

    CP-94,253: A selective 5-hydroxytryptamine 1B receptor agonist with some overlapping effects.

Uniqueness

ORG-37684 is unique in its high selectivity for the 5-hydroxytryptamine 2C receptor compared to other similar compounds . This selectivity makes it a valuable tool for studying the specific roles of this receptor subtype in various physiological and pathological processes.

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGINVTLDGILHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441665
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102908-68-9
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile (600 mg, 3.75 mmol) to THF (20 mL) and then slowly add lithium aluminum hydride (1.0 M in THF; 1 mL, 1.0 mmol). Stir the mixture at ambient temperature for 30 minutes. Add H2O (1 mL) to quench the reaction; filter; and wash the filter cake with EtOAc. Dry the filtrate over Na2SO4; filter; and concentrate the filtrate under reduced pressure to afford a residue. Purify the resulting compound via flash column chromatography using a gradient of 20-50% of MeOH in DCM. Combine the desired fractions and remove the solvents under reduced pressure to provide the title compound as a white solid (390 mg, 63.1%). MS (m/z): 165 (M+1).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
63.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
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(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
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(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
Reactant of Route 6
(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine

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